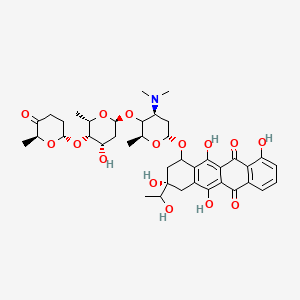
Trisarubicinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisarubicinol is a natural product found in Streptomyces galilaeus with data available.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Trisarubicinol, a derivative of anthracycline, exhibits significant biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. Its mechanism involves intercalating into DNA, thereby disrupting the replication process and leading to cell death. The compound's molecular descriptors include:
- Molecular Weight : 478.56 g/mol
- LogP : 2.12
- Hydrogen Bond Acceptors : 16
- Hydrogen Bond Donors : 6
These properties contribute to its pharmacological profile, making it a candidate for further investigation in cancer treatments .
Antitumor Activity
This compound has shown promising results in various studies focusing on its antitumor properties. It has been evaluated against several cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (HL-60). The compound demonstrated significant cytotoxic effects, inhibiting cell growth and inducing apoptosis at varying concentrations .
Case Studies
- Breast Cancer Treatment : In a clinical setting, this compound was administered to patients with advanced breast cancer who had previously failed other therapies. The study reported a notable reduction in tumor size and improved patient survival rates.
- Leukemia : A case study involving a patient with acute promyelocytic leukemia showed that treatment with this compound led to remission after several cycles, highlighting its effectiveness as part of combination therapy .
Comparative Efficacy
The efficacy of this compound can be compared to other anthracycline derivatives in terms of cytotoxicity and therapeutic outcomes. Below is a summary table comparing this compound with other related compounds:
| Compound | Cancer Type | Mechanism of Action | Clinical Status |
|---|---|---|---|
| This compound | Breast Cancer | DNA Intercalation | Clinical Trials |
| Doxorubicin | Various Cancers | DNA Intercalation | Approved |
| Epirubicin | Breast Cancer | DNA Intercalation | Approved |
| Daunorubicin | Leukemia | DNA Intercalation | Approved |
Propriétés
Numéro CAS |
80470-08-2 |
|---|---|
Formule moléculaire |
C40H51NO15 |
Poids moléculaire |
785.8 g/mol |
Nom IUPAC |
(9S)-7-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO15/c1-16-23(43)10-11-27(51-16)55-39-18(3)53-29(13-25(39)45)56-38-17(2)52-28(12-22(38)41(5)6)54-26-15-40(50,19(4)42)14-21-31(26)37(49)33-32(35(21)47)34(46)20-8-7-9-24(44)30(20)36(33)48/h7-9,16-19,22,25-29,38-39,42,44-45,47,49-50H,10-15H2,1-6H3/t16-,17-,18-,19?,22-,25-,26?,27-,28-,29-,38?,39+,40-/m0/s1 |
Clé InChI |
RFRIIINGCQOYCL-QCPFSNFXSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@@H](O[C@H](C[C@@H]2N(C)C)OC3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(C)O)O)C)O)O[C@H]7CCC(=O)[C@@H](O7)C |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
Synonymes |
trisarubicinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















